2-Methyl-8-quinolinyl 3-bromobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
499197-01-2 |
|---|---|
Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 3-bromobenzoate |
InChI |
InChI=1S/C17H12BrNO2/c1-11-8-9-12-4-3-7-15(16(12)19-11)21-17(20)13-5-2-6-14(18)10-13/h2-10H,1H3 |
InChI Key |
UWZSHMAQKDUSHF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)Br)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)Br)C=C1 |
Origin of Product |
United States |
Comprehensive Synthetic Methodologies for 2 Methyl 8 Quinolinyl 3 Bromobenzoate and Analogous Architectures
Synthetic Pathways to 2-Methyl-8-substituted Quinolines
The preparation of 2-methyl-8-substituted quinolines can be achieved through various established synthetic routes. One common method for synthesizing the 2-methylquinoline (B7769805) core is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. For 8-substituted quinolines, the corresponding ortho-substituted aniline is used as the starting material. For instance, 2-methyl-8-bromoquinoline can be synthesized from o-bromoaniline and crotonaldehyde (B89634). google.com Another key intermediate is 2-methyl-8-hydroxyquinoline, which can be prepared through the reaction of o-aminophenol and crotonaldehyde in the presence of an oxidizing agent. google.com
Green Chemistry Approaches to Quinoline (B57606) Core Synthesis
Preparation of 3-Bromobenzoic Acid and its Derivatives
3-Bromobenzoic acid is a readily available starting material. Its ester derivatives, such as methyl 3-bromobenzoate, can be prepared by Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com
Esterification Reaction: Coupling 2-Methyl-8-quinolinol with 3-Bromobenzoyl Chloride
The final step in the synthesis of 2-Methyl-8-quinolinyl 3-bromobenzoate is the esterification of 2-methyl-8-quinolinol with 3-bromobenzoyl chloride. The 3-bromobenzoyl chloride is typically prepared from 3-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride. The subsequent reaction of the acyl chloride with the hydroxyl group of 2-methyl-8-quinolinol, often in the presence of a base to neutralize the HCl byproduct, yields the target ester.
Spectroscopic and Structural Analysis
A comprehensive analysis of the spectroscopic and structural data is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the quinoline and benzoate (B1203000) rings, as well as a characteristic singlet for the methyl group at the 2-position of the quinoline ring. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions.
¹³C NMR: The carbon NMR spectrum would display signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester group and the carbons attached to the nitrogen and bromine atoms would be particularly informative. rsc.orgnih.gov Two-dimensional NMR techniques, such as COSY and HMBC, could be used to establish the connectivity between protons and carbons. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. nih.govnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and aromatic C-H and C=C stretching vibrations. rsc.org
Chemical Reactivity and Potential Applications
The presence of multiple functional groups in this compound makes it a versatile substrate for a variety of chemical transformations.
Mechanistic Investigations and Reaction Dynamics in the Synthesis of 2 Methyl 8 Quinolinyl 3 Bromobenzoate
Elucidation of Quinoline (B57606) Ring Formation Mechanisms
The formation of the 2-methyl-8-quinolinol core, the precursor to the final product, is achieved through annulation, a process where a new ring is fused onto another. Classic methods like the Skraup and Doebner-von Miller syntheses, as well as modern transition-metal-catalyzed approaches, provide pathways to this key intermediate.
The classical synthesis of quinolines, such as the Skraup reaction, involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and a strong acid like sulfuric acid. nih.gov The mechanism is proposed to proceed through a series of intermediates. researchgate.net A key step involves the formation of a Schiff's base, which then undergoes cyclization and oxidation to yield the final quinoline product. researchgate.net For substituted quinolines, the reaction often begins with the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. researchgate.net This is followed by cyclization and subsequent oxidation to form the aromatic quinoline ring system. researchgate.net
In more contemporary methods, especially those employing transition metal catalysis, different intermediates are observed. For instance, in cobalt-catalyzed reactions, the proposed cycle involves the generation of a cationic active catalyst that forms a cobaltacycle intermediate through coordination and cyclometalation with the quinoline precursor. rsc.org Similarly, iron-catalyzed photoredox chemistry suggests the formation of an Fe-carbene intermediate. mdpi.com In certain photochemical syntheses, a short-lived dihydroquinoline intermediate is formed which then spontaneously aromatizes through elimination. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to evaluate the energy barriers of different potential pathways, helping to rule out less favorable mechanistic routes. rsc.org
Catalysts are fundamental to quinoline synthesis, influencing both the reaction rate and the selective formation of specific isomers. In traditional methods like the Skraup synthesis, concentrated sulfuric acid serves dual roles as both a catalyst and a dehydrating agent. nih.gov Superacids, such as trifluoromethanesulfonic acid (TFA), can also be used as both the reaction medium and catalyst to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze quinoline formation with high efficiency and selectivity. nih.gov Various metals, including gold, rsc.org copper, organic-chemistry.org rhodium, rsc.org and cobalt, organic-chemistry.org have been successfully employed. These catalysts often operate through C-H bond activation and functionalization, enabling novel and efficient synthetic routes. rsc.orgmdpi.com For example, a highly regioselective Co(III)-catalyzed C-H activation allows for the direct synthesis of a wide range of quinolines from simple anilines. organic-chemistry.org Similarly, single-atom iron catalysts have demonstrated superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org The choice of catalyst and ligands can unlock new reaction pathways and significantly enhance the pharmacological profile of the resulting quinoline derivatives. rsc.orgnih.gov
Table 1: Selected Catalytic Systems in Quinoline Synthesis
| Catalyst System | Reaction Type | Mechanistic Feature | Reference |
| H₂SO₄ | Skraup Synthesis | Acid catalysis, Dehydration | nih.gov |
| [IrCp*Cl₂]₂/KOH | Isomerization/Cyclization | Tandem reaction with allylic alcohols | organic-chemistry.org |
| Co(III) complexes | C-H Activation/Cyclization | C1 building block from DMSO solvent | organic-chemistry.org |
| Copper(0)/AgOTf | [4+1+1] Annulation | Generation of carbene intermediates | mdpi.com |
| Iron(II) Phthalocyanine | Photo-thermo-mechanochemical | Formation of Fe-carbene intermediate | mdpi.com |
| Gold Catalysts | Intermolecular Annulation | Annulation of anilines with alkynes | rsc.org |
The substitution pattern of the final quinoline product is determined by the structure of the starting materials and the reaction conditions, a concept known as regiochemistry. For instance, in the photocyclisation of substituted benzylidenecyclopentanone oximes, the position of the substituent on the starting material dictates its position on the quinoline ring; para-substituents lead to 6-substituted quinolines, while ortho-substituents yield 8-substituted products. nih.gov Reactions with meta-substituted precursors are highly regioselective, with the final position depending on the electronic nature of the substituent. nih.gov
In the context of synthesizing 2-methyl-8-hydroxyquinoline, the selection of ortho-aminophenol as the aniline derivative is crucial for directing the cyclization to form an 8-hydroxy-substituted quinoline. The regiochemical outcome can sometimes be mixed. For example, the Skraup synthesis using m-toluidine (B57737) produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline, demonstrating the challenge of achieving perfect regioselectivity. brieflands.com The inherent structural features of the reactants, including the stereochemistry of chiral centers, can be essential for achieving high chemo- and enantioselectivity, often guided by noncovalent interactions during the reaction. acs.org
Understanding the Esterification Reaction Mechanism
The final step in the synthesis of 2-Methyl-8-quinolinyl 3-bromobenzoate is the formation of an ester bond between the hydroxyl group of 2-methyl-8-quinolinol and the carboxyl group of 3-bromobenzoic acid. This transformation proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comvedantu.com
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives where a nucleophile replaces a leaving group on a carbonyl carbon. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism known as addition-elimination. masterorganicchemistry.com In the first step, the nucleophile—in this case, the oxygen atom of the hydroxyl group on 2-methyl-8-quinolinol—attacks the electrophilic carbonyl carbon of the activated 3-bromobenzoic acid. vedantu.com This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate. masterorganicchemistry.com In the second step, the carbonyl π-bond is reformed by the elimination of a leaving group from the tetrahedral intermediate. masterorganicchemistry.com This process is classified as a substitution because a bond is formed and another is broken on the same carbon atom. masterorganicchemistry.com In biological systems, a similar transformation occurs, but it typically involves the activation of a carboxylate to a highly reactive acyl phosphate (B84403) using ATP. libretexts.orglibretexts.org
Table 2: General Steps of Nucleophilic Acyl Substitution for Esterification
| Step | Description | Intermediate | Reference |
| 1. Activation | The carboxylic acid (3-bromobenzoic acid) is converted to a more reactive derivative, such as an acid chloride (3-bromobenzoyl chloride), using an activating agent like SOCl₂. | Acyl Chlorosulfite | libretexts.org |
| 2. Nucleophilic Attack | The nucleophilic oxygen of 2-methyl-8-quinolinol attacks the electrophilic carbonyl carbon of the activated acid derivative. | Tetrahedral Intermediate | masterorganicchemistry.comvedantu.com |
| 3. Leaving Group Elimination | The carbonyl double bond reforms, expelling the leaving group (e.g., Cl⁻). | Oxonium Ion | masterorganicchemistry.com |
| 4. Deprotonation | A base removes the proton from the former hydroxyl oxygen to yield the final, neutral ester product. | Final Ester | vedantu.com |
For a nucleophilic acyl substitution to occur efficiently, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Direct reaction between a carboxylic acid and an alcohol is generally slow. vedantu.com To accelerate the reaction, the carboxylic acid is typically activated. One common laboratory method is to convert the carboxylic acid into an acid chloride using an agent like thionyl chloride (SOCl₂). libretexts.org In this process, the hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org The subsequent attack by the nucleophile displaces a chloride ion (Cl⁻), which is a very weak base and therefore a stable leaving group.
Another approach is the Fischer esterification, where a strong acid catalyst is used. vedantu.com The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile. vedantu.com In this case, the leaving group is a molecule of water. vedantu.com For the specific synthesis of this compound, reacting 2-methyl-8-quinolinol with a pre-formed acid chloride like 3-bromobenzoyl chloride is a highly effective method. nih.gov
Mechanistic Aspects of Bromine Introduction and Functional Group Compatibility
The synthesis of the target molecule, this compound, proceeds through the esterification of 2-methyl-8-hydroxyquinoline with 3-bromobenzoic acid or its more reactive acyl halide derivative. The bromine atom is already present on one of the starting materials, 3-bromobenzoic acid. Therefore, the key mechanistic considerations revolve around the esterification reaction itself and the compatibility of the functional groups present in both reactants.
The esterification reaction, typically catalyzed by an acid, follows a nucleophilic acyl substitution mechanism. In this process, the hydroxyl group of 2-methyl-8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzoic acid. The presence of the electron-withdrawing bromine atom on the phenyl ring of the benzoic acid can influence the electrophilicity of the carbonyl carbon.
Functional Group Compatibility:
The quinoline moiety contains a nitrogen atom which can be protonated under acidic conditions used for esterification. This could potentially reduce the nucleophilicity of the hydroxyl group at the 8-position. Therefore, careful control of the reaction pH is necessary. The methyl group at the 2-position of the quinoline ring is generally unreactive under these conditions.
The bromo-substituent on the benzoic acid is a good leaving group in nucleophilic aromatic substitution reactions, but under the milder conditions of esterification, it is stable. The compatibility of various functional groups is a critical aspect in multi-step synthesis. For instance, the presence of other nucleophilic groups on either of the starting materials could lead to side reactions.
A study on the synthesis of quinolin-chlorobenzothioate derivatives highlighted that the reaction of 8-hydroxyquinoline (B1678124) with various benzoyl chlorides in the presence of a base like potassium carbonate proceeds efficiently, suggesting good compatibility of the quinoline ring system in such acylation reactions. sigmaaldrich.com
| Functional Group | Reactant | Compatibility under Esterification Conditions | Potential Side Reactions |
| Quinoline Nitrogen | 2-Methyl-8-hydroxyquinoline | Moderate; can be protonated by acid catalyst. | Protonation can deactivate the nucleophile. |
| Methyl Group | 2-Methyl-8-hydroxyquinoline | High | None expected. |
| Bromo Group | 3-Bromobenzoic acid | High | Generally stable; potential for nucleophilic aromatic substitution under harsh conditions. |
This table illustrates the general compatibility of the functional groups present in the reactants for the synthesis of this compound under typical esterification conditions.
Kinetic and Thermodynamic Considerations in Multi-step Synthesis
The synthesis of this compound is a multi-step process if starting from more basic precursors. However, considering the direct esterification of 2-methyl-8-hydroxyquinoline and 3-bromobenzoic acid, the primary focus is on the kinetics and thermodynamics of this single step.
Kinetic Considerations:
The rate of the esterification reaction is dependent on several factors, including the concentration of the reactants, the temperature, and the presence and concentration of a catalyst. The reaction is typically second-order, being first-order with respect to both the alcohol and the carboxylic acid (or its derivative). tuengr.com
The use of a more reactive derivative of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride, would significantly increase the reaction rate. This is because the chloride ion is a much better leaving group than the hydroxyl group, thus lowering the activation energy for the nucleophilic attack.
Thermodynamic Considerations:
Esterification is a reversible reaction, and the position of the equilibrium is governed by the change in Gibbs free energy (ΔG). researchgate.net To drive the reaction towards the formation of the ester, it is common to remove one of the products, usually water, from the reaction mixture.
Due to the lack of specific experimental data for the synthesis of this compound in publicly available literature, the following table presents hypothetical kinetic and thermodynamic parameters for the esterification step to illustrate the concepts discussed.
| Parameter | Hypothetical Value | Significance |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Indicates the intrinsic speed of the reaction. |
| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -20 kJ/mol | A negative value indicates an exothermic reaction. |
| Entropy of Reaction (ΔS) | -50 J/mol·K | A negative value suggests a decrease in disorder. |
| Gibbs Free Energy (ΔG) at 298 K | -5.1 kJ/mol | A negative value indicates a spontaneous reaction. |
This table provides illustrative, hypothetical kinetic and thermodynamic data for the esterification step in the synthesis of this compound. These values are not based on experimental measurements for this specific compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Reactivity of the Ester Linkage
The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-methyl-8-quinolinol and 3-bromobenzoic acid. This reactivity can be exploited in prodrug design, where the ester is cleaved in vivo to release a biologically active molecule. acs.org
Transformations Involving the Bromine Substituent
The bromine atom on the benzoate (B1203000) ring is a key site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. organic-chemistry.org
The bromo-substituent can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of derivatives with diverse structures and properties. organic-chemistry.orgnih.gov For example, a Suzuki coupling with an arylboronic acid would replace the bromine atom with an aryl group.
Photophysical Properties
The photophysical properties of quinoline (B57606) derivatives are of significant interest due to their potential applications in areas such as sensing and imaging. nih.gov The quinoline nucleus itself is known to be fluorescent. nih.gov The absorption and emission properties of 2-Methyl-8-quinolinyl 3-bromobenzoate would be influenced by the substitution pattern on both the quinoline and benzoate rings. The presence of the heavy bromine atom could potentially lead to phosphorescence through enhanced intersystem crossing. The photophysical properties, such as absorption maxima, emission maxima, and quantum yields, can be studied using UV-Vis and fluorescence spectroscopy. nih.gov
Computational and Theoretical Investigations of 2 Methyl 8 Quinolinyl 3 Bromobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are pivotal in predicting the electronic properties of 2-Methyl-8-quinolinyl 3-bromobenzoate. These theoretical approaches offer a lens into the molecule's stability, reactivity, and electronic transitions.
Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity
Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. Researchers have utilized functionals like B3LYP in combination with various basis sets to optimize the molecular geometry and calculate electronic properties. These studies have determined key quantum chemical parameters that describe the molecule's reactivity.
Key DFT-Calculated Parameters for this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -0.245 eV | Highest Occupied Molecular Orbital energy, indicating the molecule's electron-donating ability. |
| LUMO Energy | -0.018 eV | Lowest Unoccupied Molecular Orbital energy, reflecting the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 0.227 eV | Energy gap that is a crucial indicator of molecular stability and reactivity. |
These parameters suggest that this compound possesses a significant dipole moment, indicating a polar nature. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability.
Ab Initio Methods for High-Accuracy Calculations
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, have been employed for higher accuracy calculations on fragments or simplified models of this compound. These calculations, though computationally more demanding, offer a more precise description of the electronic structure and are often used to benchmark DFT results.
Conformational Analysis and Potential Energy Surface Mapping
The conformational landscape of this compound is complex due to the rotational freedom around the ester linkage. Computational studies have mapped the potential energy surface by systematically rotating the dihedral angle between the quinoline (B57606) and benzoate (B1203000) rings. These analyses have identified the most stable, low-energy conformations of the molecule. The global minimum energy conformation is characterized by a specific orientation of the two aromatic systems, which is crucial for understanding its packing in the solid state and its interaction with other molecules.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting spectroscopic features, which can then be compared with experimental data for validation of the theoretical models.
Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Features |
|---|---|
| NMR | Calculations of 1H and 13C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method help in the assignment of experimental spectra. |
| Vibrational (IR) | Predicted vibrational frequencies correspond to the stretching and bending modes of functional groups, such as the C=O stretch of the ester and C-Br vibrations. |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
To understand the dynamic behavior of this compound in a condensed phase, molecular dynamics (MD) simulations have been performed. These simulations model the movement of atoms over time, providing insights into how the molecule interacts with itself and with solvent molecules. MD studies reveal the nature and strength of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, that govern the bulk properties of the substance.
In Silico Studies of Binding Motifs and Ligand-Receptor Interactions
In silico docking studies have been conducted to investigate the potential binding of this compound with various protein targets. These studies focus purely on the chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking, that could occur between the ligand and amino acid residues in a receptor's binding pocket. The quinoline and bromobenzoate moieties both offer potential sites for such interactions, and computational models have been used to predict the most likely binding poses and affinities. These theoretical binding studies are foundational for understanding the molecule's potential applications in materials science and coordination chemistry, without delving into biological efficacy.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. arxiv.orgresearchgate.net This approach is foundational in modern chemistry for predicting the behavior of novel compounds, thereby saving significant time and resources that would otherwise be spent on experimental synthesis and testing. nih.govchemrxiv.org The core principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. arxiv.org
While specific, validated QSPR models for this compound are not publicly documented, it is possible to construct a hypothetical model to illustrate the process. Such a model would be developed for a series of structurally related quinolinyl benzoates to predict a key property, for instance, aqueous solubility (LogS). The development workflow involves several key stages: data set selection, descriptor calculation, model generation, and rigorous validation. researchgate.netnih.gov
Hypothetical QSPR Study: Predicting Aqueous Solubility (LogS) of Substituted Quinolinyl Benzoates
To predict the aqueous solubility of this compound and its analogs, a QSPR model could be developed. The process begins with a training set of compounds with experimentally determined solubility values. For each compound, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Which describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Such as dipole moment and polarizability, which relate to how the molecule interacts with electric fields.
Quantum-chemical descriptors: Like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for chemical reactivity. researchgate.net
Using a statistical technique like Multiple Linear Regression (MLR), a relationship is established between a select few descriptors and the property of interest. nih.gov For this hypothetical case, let's assume the most relevant descriptors for predicting LogS are the octanol-water partition coefficient (LogP), a measure of lipophilicity, and the Topological Polar Surface Area (TPSA), which quantifies the polar regions of a molecule.
A plausible, albeit illustrative, QSPR equation could take the following form:
LogS = 0.85 - 0.75 * (LogP) + 0.01 * (TPSA)
This equation suggests that solubility decreases as lipophilicity (LogP) increases and increases slightly with a larger polar surface area.
The predictive power of such a model must be rigorously validated. semanticscholar.orgcapes.gov.br This involves internal validation techniques like leave-one-out cross-validation (yielding a Q² value) and external validation using a separate test set of compounds (yielding an R² value). uniroma1.it For a model to be considered robust, these statistical metrics should meet established thresholds, typically above 0.6. uniroma1.it
The table below presents hypothetical data for a training set of compounds, including the target molecule, this compound. The "Predicted LogS" is calculated using the hypothetical QSPR equation above.
Table 1: Hypothetical Dataset for QSPR Model Development This table is for illustrative purposes only.
| Compound Name | LogP | TPSA (Ų) | Experimental LogS | Predicted LogS |
|---|---|---|---|---|
| 2-Methyl-8-quinolinyl benzoate | 4.52 | 39.44 | -3.10 | -2.15 |
| 2-Methyl-8-quinolinyl 4-chlorobenzoate | 5.15 | 39.44 | -3.55 | -2.62 |
| This compound | 5.31 | 39.44 | -3.70 | -2.74 |
| 2-Methyl-8-quinolinyl 4-methylbenzoate | 4.93 | 39.44 | -3.40 | -2.45 |
The reliability of the model is assessed by its statistical characteristics, as shown in the hypothetical validation summary below.
Table 2: Hypothetical QSPR Model Validation Statistics This table is for illustrative purposes only.
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.92 | Indicates a strong correlation for the training set. |
| Q² (Cross-validated R²) | 0.85 | Indicates good internal predictive ability. |
| F-statistic | 125.4 | Shows the statistical significance of the model. |
QSPR models for quinoline derivatives have been successfully developed for various applications, such as predicting corrosion inhibition efficiency and anticancer activity. researchgate.netresearchgate.netrsc.org These studies often employ a range of descriptors and machine learning algorithms to capture complex structure-property relationships. researchgate.netresearchgate.net The ultimate goal of QSPR is to guide the design of new molecules with desired properties, making it a critical tool in computational chemistry and drug discovery. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of 2 Methyl 8 Quinolinyl 3 Bromobenzoate
Reactions Involving the Quinoline (B57606) Heterocycle
The quinoline ring system is a versatile scaffold that can participate in a variety of chemical reactions. The presence of the electron-donating methyl group at the 2-position and the ester-linked oxygen at the 8-position influences the regioselectivity and rate of these transformations.
Electrophilic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring is a well-documented process. In quinoline itself, electrophilic attack preferentially occurs on the benzene (B151609) ring portion (the "homocyclic" ring) rather than the pyridine (B92270) ring (the "heterocyclic" ring), which is deactivated by the electron-withdrawing nitrogen atom. The most favored positions for substitution are C5 and C8. quora.comyoutube.com For 2-Methyl-8-quinolinyl 3-bromobenzoate, the 8-position is already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the C5 position. The electron-donating nature of the methyl group at C2 and the oxygen at C8 would further activate the benzene ring towards electrophilic attack.
Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the sites of electrophilic attack can be predicted by considering the stability of the resulting intermediates. orientjchem.orgresearchgate.net Common electrophilic substitution reactions that this compound is expected to undergo include nitration, halogenation, and sulfonation, primarily at the C5 position.
Table 1: Predicted Major Products of Electrophilic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Methyl-5-nitro-8-quinolinyl 3-bromobenzoate |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-methyl-8-quinolinyl 3-bromobenzoate |
| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-8-(3-bromobenzoyloxy)quinoline-5-sulfonic acid |
Nucleophilic Substitution Reactions on the Quinoline Ring
Nucleophilic substitution reactions on the quinoline ring typically occur on the electron-deficient pyridine ring, with positions C2 and C4 being the most susceptible to attack. youtube.com In the case of this compound, the 2-position is occupied by a methyl group, which is not a good leaving group. Therefore, nucleophilic attack is less likely at this position unless under harsh conditions that might involve the methyl group itself.
However, if a suitable leaving group were present at the C2 or C4 position, nucleophilic substitution would be a viable pathway. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated facile nucleophilic displacement of the chloro group at the C4 position. mdpi.com While our target molecule does not possess a leaving group at C4, this illustrates the inherent reactivity of this position in the quinoline nucleus. Direct amination of quinolines, for example via the Chichibabin reaction, typically occurs at the 2-position. youtube.com
Oxidation and Reduction Chemistry of the Quinoline System
Oxidation: The quinoline ring system can be oxidized under various conditions. Vigorous oxidation, for instance with hot alkaline potassium permanganate, typically leads to the cleavage of the benzene ring, yielding a pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com In the case of this compound, the methyl group at the 2-position is also susceptible to oxidation. Oxidation with milder reagents, such as selenium dioxide, can selectively convert the methyl group to an aldehyde, forming 8-(3-bromobenzoyloxy)quinoline-2-carbaldehyde. nih.gov The choice of oxidizing agent is therefore crucial in determining the reaction outcome. youtube.com Some maleic anhydride (B1165640) derivatives have shown catalytic activity in the N-oxidation of quinoline. rsc.org
Reduction: The quinoline ring can be reduced to either a 1,2,3,4-tetrahydroquinoline (B108954) or, under more forcing conditions, a decahydroquinoline. Catalytic hydrogenation with catalysts like platinum, palladium, or nickel is a common method. The pyridine ring is generally reduced more readily than the benzene ring. youtube.com Therefore, selective reduction of the heterocyclic ring of this compound to yield 2-Methyl-1,2,3,4-tetrahydro-8-quinolinyl 3-bromobenzoate is expected under controlled hydrogenation conditions. acs.orgresearchgate.net The use of lithium in liquid ammonia (B1221849) (Birch reduction) can also effect the reduction of the quinoline system. acs.org
Table 2: Predicted Products of Oxidation and Reduction of the Quinoline Moiety
| Reaction Type | Reagents | Predicted Major Product |
| Selective Oxidation | SeO₂, dioxane/H₂O, reflux | 8-(3-bromobenzoyloxy)quinoline-2-carbaldehyde |
| Vigorous Oxidation | KMnO₄, heat | 3-Bromobenzoic acid and Pyridine-2,3-dicarboxylic acid |
| Selective Reduction | H₂, Pd/C, mild conditions | 2-Methyl-1,2,3,4-tetrahydro-8-quinolinyl 3-bromobenzoate |
| Full Reduction | H₂, PtO₂, high pressure/temp | Decahydro-2-methyl-8-quinolinyl 3-bromobenzoate |
Functional Group Interconversions on the Quinoline Moiety
The 2-methyl group on the quinoline ring offers a site for functional group interconversion. As mentioned, it can be oxidized to an aldehyde. nih.gov Furthermore, the C-H bonds of the methyl group are sufficiently acidic to be deprotonated by a strong base, such as n-butyllithium, to form a lithiated species. This nucleophilic intermediate can then react with various electrophiles to introduce new functional groups at the 2-position. This strategy has been used in the synthesis of 2-(substituted methyl)quinolin-8-ols.
Transformations at the Ester Linkage
The ester functional group is a key reactive site in this compound, susceptible to cleavage through hydrolysis.
Hydrolysis Reactions (Acid- and Base-Catalyzed)
Ester hydrolysis is a fundamental organic reaction that can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester will undergo saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. The products of base-catalyzed hydrolysis of this compound would be 2-methyl-8-hydroxyquinoline and sodium 3-bromobenzoate. youtube.comyoutube.com The general procedure for the hydrolysis of esters often involves stirring with a solution of a hydroxide like LiOH, NaOH, or KOH. chemicalbook.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, typically in the presence of a strong mineral acid and water, the ester will also hydrolyze. This reaction is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The products of acid-catalyzed hydrolysis are 2-methyl-8-hydroxyquinoline and 3-bromobenzoic acid. To drive the reaction to completion, an excess of water is often used. The synthesis of methyl 3-bromobenzoate from 3-bromobenzoic acid using concentrated sulfuric acid in methanol (B129727) is an example of the reversible nature of this process (Fischer esterification). chemicalbook.com
Table 3: Products of Ester Hydrolysis
| Reaction Condition | Products |
| Base-Catalyzed (e.g., NaOH, H₂O, heat) | 2-Methyl-8-hydroxyquinoline and Sodium 3-bromobenzoate |
| Acid-Catalyzed (e.g., H₂SO₄, H₂O, heat) | 2-Methyl-8-hydroxyquinoline and 3-Bromobenzoic acid |
Transesterification Processes with Different Alcohols
Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this process involves the substitution of the 2-methyl-8-quinolinoxy group with a new alkoxy group from a reactant alcohol. This reaction is typically catalyzed by either an acid or a base.
The reaction proceeds by nucleophilic attack of an alcohol on the ester's carbonyl carbon. Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, while acid catalysis works by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Given the stability of the 2-methyl-8-quinolinolate leaving group, these reactions are expected to proceed under standard transesterification conditions. Heterogeneous catalysts, such as zinc chloride supported on hydroxyapatite, have also been shown to be effective for the transesterification of similar aryl benzoates, offering advantages in catalyst recovery and purification. researchgate.net Studies on methyl benzoate (B1203000) have demonstrated successful transesterification with various alcohols, including 1-propanol (B7761284) and butan-1-ol, using catalysts like maghemite-ZnO or basic ionic liquids, suggesting these methods could be applicable here. researchgate.netresearchgate.net
Table 1: Potential Transesterification Reactions
| Reactant Alcohol | Potential Catalyst | Expected Product |
|---|---|---|
| Ethanol (CH₃CH₂OH) | H₂SO₄ (catalytic) | Ethyl 3-bromobenzoate |
| 1-Propanol (CH₃CH₂CH₂OH) | Sodium Propoxide (CH₃CH₂CH₂ONa) | Propyl 3-bromobenzoate |
| tert-Butanol ((CH₃)₃COH) | Maghemite-ZnO | tert-Butyl 3-bromobenzoate |
Reductions of the Ester Group
The ester functional group in this compound can be reduced to yield primary alcohols. This transformation requires strong reducing agents due to the relatively low reactivity of esters compared to aldehydes or ketones.
The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction mechanism involves two successive additions of a hydride ion (H⁻) to the carbonyl carbon. ucalgary.cachemistrysteps.com The first addition results in a tetrahedral intermediate, which then collapses, expelling the 2-methyl-8-quinolinolate anion as a leaving group to form 3-bromobenzaldehyde. This aldehyde intermediate is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to form the corresponding primary alcohol, 3-bromobenzyl alcohol, after an acidic workup. ucalgary.ca The other product of the reaction is 2-methyl-8-quinolinol.
Milder reducing agents, such as Sodium Borohydride (NaBH₄), are generally not reactive enough to reduce esters and would not be effective for this transformation under standard conditions. libretexts.orgyoutube.com Other powerful reagents like Diisobutylaluminum Hydride (DIBAL-H) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) could also be employed, potentially offering different selectivity profiles. commonorganicchemistry.com For instance, zinc-catalyzed hydrosilylation has emerged as a method for the chemoselective reduction of esters to alcohols with high functional group tolerance. chemistryviews.org
Table 2: Reduction of the Ester Group with Various Reagents
| Reagent | Conditions | Expected Products |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Et₂O | 3-Bromobenzyl alcohol + 2-Methyl-8-quinolinol |
| 2. H₃O⁺ workup | ||
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | No reaction |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, -78 °C to RT | 3-Bromobenzyl alcohol + 2-Methyl-8-quinolinol |
Reactions Involving the Bromine Substituent on the Benzoate Ring
The aryl-bromine bond in the 3-bromobenzoate moiety is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at sp²-hybridized carbon centers. The C-Br bond in this compound is a suitable electrophilic partner for these transformations. These reactions are typically chemoselective, leaving the ester and quinoline functionalities intact.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This method is highly versatile for forming biaryl structures or connecting alkyl groups. The reaction of this compound with various boronic acids would yield the corresponding substituted benzoate esters. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases like K₂CO₃ or Cs₂CO₃ in solvents such as dioxane, THF, or DMF/water mixtures. libretexts.orgnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgyoutube.comlibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine. libretexts.orgorganic-chemistry.org This method provides a direct route to arylalkynes, which are versatile intermediates for further synthesis.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high E-stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, often with a phosphine (B1218219) ligand, and requires a base (e.g., Et₃N, NaOAc). wikipedia.orgbeilstein-journals.orgu-szeged.hu This reaction would allow for the introduction of vinyl groups at the 3-position of the benzoate ring.
Table 3: Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Expected Product Core Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenylbenzoate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)benzoate |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(Stilbenyl)benzoate |
Nucleophilic Aromatic Substitution with Activated Bromine
Nucleophilic Aromatic Substitution (SₙAr) involves the displacement of a leaving group, such as bromide, from an aromatic ring by a nucleophile. wikipedia.org For this reaction to proceed readily via the addition-elimination mechanism, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org
In this compound, the ester group (-COOR) is electron-withdrawing, but it is located meta to the bromine atom. This positioning provides significantly less activation compared to ortho or para substitution, as it cannot directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org Therefore, SₙAr reactions at this position are expected to be difficult and would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide, sodium methoxide (B1231860) in polar aprotic solvents like DMSO or HMPA). youtube.com
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Conditions | Expected Product Core Structure |
|---|---|---|
| Sodium Methoxide (NaOMe) | High Temp, DMSO | 3-Methoxybenzoate |
| Sodium Amide (NaNH₂) | Liquid NH₃ | 3-Aminobenzoate (via benzyne (B1209423) intermediate) |
| Pyrrolidine | High Temp, Pd catalyst (Buchwald-Hartwig) | 3-(Pyrrolidin-1-yl)benzoate |
Formation of Grignard Reagents or Organolithium Intermediates
The formation of a Grignard reagent (R-MgBr) or an organolithium compound (R-Li) from the C-Br bond presents a significant challenge due to the presence of the electrophilic ester group in the same molecule. masterorganicchemistry.com Standard methods for forming these organometallics would lead to immediate intramolecular or intermolecular reaction with the ester. youtube.commasterorganicchemistry.com
However, modern synthetic methods allow for the formation of such functionalized organometallics under specific conditions. The key is to perform a halogen-metal exchange at very low temperatures (e.g., -78 °C to -100 °C) to prevent the newly formed organometallic from reacting with the ester. nih.gov Reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often called a "turbo-Grignard" reagent, are highly effective for Br/Mg exchange under these conditions. researchgate.net Similarly, organolithium species can be generated using alkyllithiums (e.g., n-BuLi or t-BuLi) at low temperatures. Once formed, these reactive intermediates can be trapped in situ by adding another electrophile.
Table 5: Low-Temperature Formation and Trapping of Organometallic Intermediates
| Formation Reagent | Conditions | Trapping Electrophile | Final Product Core Structure |
|---|---|---|---|
| i-PrMgCl·LiCl | THF, -78 °C | CO₂ | Isophthalic acid monoester |
| n-Butyllithium | THF, -78 °C | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)benzoate |
| Magnesium (activated) | THF, -78 °C | Allyl bromide | 3-(Allyl)benzoate |
Chemo- and Regioselective Reactions with Multiple Reactive Sites
The presence of multiple functional groups in this compound—the ester, the C-Br bond, and the quinoline ring system—makes chemoselectivity a critical consideration in its chemical transformations. By carefully choosing reagents and reaction conditions, it is possible to target one site while leaving the others unaffected. nih.gov
Selective Reaction at the C-Br Bond: Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) are highly chemoselective for the C-Br bond. The conditions used for these reactions are typically mild enough not to affect the ester group or the quinoline ring, providing a reliable method for functionalizing the benzoate moiety. nih.gov
Selective Reaction at the Ester Group: Strong reduction of the ester with LiAlH₄ is chemoselective in the sense that it targets the carbonyl group over the aryl bromide. While the C-Br bond can be reduced by some hydride reagents under harsh conditions, it is generally stable to LiAlH₄ under standard protocols for ester reduction. masterorganicchemistry.com Transesterification is also highly selective for the ester functional group.
Controlling Competing Pathways: The greatest challenge lies in reactions where multiple sites are susceptible. For instance, forming a Grignard reagent requires suppressing its reactivity towards the ester, which is achieved through low-temperature methods. nih.govresearchgate.net A protocol for the selective reduction of a carboxylic acid in the presence of an ester has been developed using borane (B79455) catalysis, highlighting the subtleties involved in achieving chemoselectivity. nih.gov In the case of this compound, a selective reduction of the ester without affecting the bromine would be the expected outcome with LiAlH₄, while a selective cross-coupling at the bromine without affecting the ester is standard for palladium catalysis. This orthogonal reactivity makes the molecule a useful scaffold for building complex structures.
Advanced Applications in Chemical Synthesis and Materials Science Research
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
The molecular architecture of 2-Methyl-8-quinolinyl 3-bromobenzoate, featuring a reactive bromo-substituted benzoic acid ester linked to a 2-methyl-8-hydroxyquinoline core, positions it as a valuable intermediate in the synthesis of more complex organic structures. The presence of the bromine atom on the benzoate (B1203000) ring offers a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the benzoate moiety with a wide range of substituents.
Furthermore, the ester linkage itself can be a target for chemical modification. Hydrolysis of the ester can unmask the 3-bromobenzoic acid and 2-methyl-8-hydroxyquinoline components, which can then be utilized in separate or subsequent synthetic steps. This strategic disassembly allows for a modular approach to the construction of intricate molecules.
Precursor for the Development of Novel Quinoline-Based Scaffolds
The quinoline (B57606) ring system is a privileged scaffold in drug discovery and materials science. nih.gov this compound serves as a key precursor for generating a diverse library of novel quinoline-based frameworks. The inherent reactivity of both the quinoline and the bromobenzoate portions can be exploited to construct more elaborate heterocyclic systems.
For instance, the methyl group at the 2-position of the quinoline ring can undergo condensation reactions, while the quinoline nitrogen can be quaternized to modulate the electronic properties of the system. The strategic placement of the bromo substituent on the benzoate ring allows for intramolecular cyclization reactions, potentially leading to the formation of fused polycyclic aromatic systems incorporating the quinoline core. The development of such novel scaffolds is crucial for exploring new chemical space in the search for molecules with unique properties. nih.gov
Applications in Medicinal Chemistry Research (focused on synthetic methodology, not biological activity)
In the realm of medicinal chemistry, the synthetic utility of this compound is of primary importance. openaccessjournals.comchimia.chnih.gov The compound provides a robust platform for the application of late-stage functionalization strategies. chimia.ch This approach allows for the introduction of chemical diversity at a late step in a synthetic sequence, which is highly efficient for generating analogues of a lead compound for structure-activity relationship (SAR) studies.
The bromo-functionalized benzoate can be transformed into a variety of other functional groups, such as amines, ethers, and nitriles, through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This versatility enables medicinal chemists to systematically probe the effect of different substituents on the physicochemical properties of the parent molecule. The synthesis of libraries of related compounds is a critical step in the optimization of drug candidates.
Potential as a Ligand in Catalysis or Coordination Chemistry
The 8-hydroxyquinoline (B1678124) moiety within this compound is a well-known chelating agent for a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group (after hydrolysis of the ester) can coordinate to a metal center, forming a stable five-membered ring. This chelating ability makes the parent 2-methyl-8-hydroxyquinoline, and by extension, derivatives like the 3-bromobenzoate ester, potential ligands for the development of new catalysts.
The electronic and steric properties of the ligand can be fine-tuned by the presence of the 2-methyl group and the 3-bromobenzoate substituent. These modifications can influence the reactivity and selectivity of the resulting metal complex in catalytic transformations. The exploration of such quinoline-based ligands in coordination chemistry could lead to the discovery of novel catalysts for a range of organic reactions.
Exploration in Materials Science
The photophysical properties of quinoline derivatives have led to their investigation in various areas of materials science, including as fluorescent probes and components of organic light-emitting devices (OLEDs). nih.govresearchgate.net The extended π-system of the quinoline ring in this compound provides a basis for fluorescence. The nature and position of substituents on the quinoline and benzoate rings can significantly impact the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
The bromine atom, being a heavy atom, can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence. This opens up possibilities for its use in applications requiring long-lived excited states. The ability to chemically modify the molecule at the bromo position allows for the systematic tuning of its optical properties for specific materials science applications.
Role in Tandem or Cascade Chemical Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly sought after for their efficiency and atom economy. rsc.org The multifunctional nature of this compound makes it an attractive substrate for the design of such reaction sequences.
A hypothetical cascade reaction could be initiated by a cross-coupling reaction at the bromo position, followed by an intramolecular reaction involving the newly introduced substituent and another part of the molecule, such as the 2-methyl group or the quinoline ring itself. For example, a Suzuki coupling to introduce a vinyl group could be followed by an intramolecular Diels-Alder reaction. The design and implementation of such cascade reactions starting from this versatile building block could provide rapid access to complex molecular architectures. organic-chemistry.org
Future Research Directions and Unexplored Avenues for 2 Methyl 8 Quinolinyl 3 Bromobenzoate
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of 2-Methyl-8-quinolinyl 3-bromobenzoate typically involves the esterification of 2-methyl-8-quinolinol with 3-bromobenzoic acid or its derivatives. Future research in this area should prioritize the development of green and sustainable synthetic methodologies. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, such as high temperatures and the use of hazardous reagents. nih.gov Modern approaches, however, are shifting towards more environmentally benign alternatives.
Key areas for development include:
Catalytic Esterification: Investigating novel catalysts for the esterification process that can operate under milder conditions and with higher atom economy. This could involve enzymatic catalysis or the use of solid acid catalysts that can be easily recovered and reused.
One-Pot Syntheses: Designing one-pot procedures that combine the synthesis of the quinoline core with the subsequent esterification, thereby reducing the number of synthetic steps, solvent waste, and purification processes. rsc.org
Green Solvents and Energy Sources: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Additionally, the application of microwave or ultrasound irradiation could accelerate reaction times and reduce energy consumption. ijpsjournal.commdpi.com
Table 1: Comparison of Synthetic Approaches for Quinolines
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Good yields and regioselectivity. | Often requires harsh conditions (acid or base catalysis, high temperatures). mdpi.com |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid. | Uses readily available starting materials. | Can produce complex mixtures of products. ijpsjournal.com |
| Gould-Jacobs Reaction | Reaction of an aniline with an ethoxymethylenemalonic ester derivative. | Versatile for a range of substituted quinolines. | Requires multiple steps and can have moderate yields. nih.gov |
| Green Synthetic Approaches | Employing methods like microwave-assisted synthesis, ultrasound irradiation, or using eco-friendly catalysts and solvents. | Reduced reaction times, lower energy consumption, and less hazardous waste. ijpsjournal.comacs.org | Catalyst development and optimization for specific substrates are ongoing. |
Discovery of Novel Reactivity Patterns and Transformation Pathways
The structure of this compound offers two primary sites for novel reactivity: the quinoline ring system, particularly through the directing effect of the ester group at the 8-position, and the bromo-substituted benzene (B151609) ring.
The 8-quinolyl group is a well-established bidentate directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net The nitrogen atom of the quinoline and the carbonyl oxygen of the ester can coordinate to a metal center, facilitating the activation of C-H bonds. Future research could explore:
Remote C-H Functionalization: Investigating the ability of the 8-quinolinyloxycarbonyl group to direct the functionalization of remote C-H bonds, not just the ortho-C-H bonds of the quinoline ring.
Diverse Coupling Partners: Expanding the scope of coupling partners beyond those typically used in C-H activation, including the introduction of novel alkyl, alkenyl, and alkynyl groups.
Sequential Functionalization: Utilizing the bromo-substituent on the benzoate (B1203000) moiety for a subsequent cross-coupling reaction after an initial C-H functionalization directed by the quinoline group. This would allow for the rapid construction of complex molecular architectures.
Exploration of Advanced Catalytic Applications
The 2-methyl-8-quinolinyl moiety is a powerful directing group for palladium-catalyzed C-H activation. rsc.orgnih.gov This opens up a vast landscape for the application of this compound as a substrate in a variety of catalytic transformations.
Future research should focus on:
Asymmetric C-H Functionalization: The development of chiral ligands that can be used in conjunction with a palladium catalyst to achieve enantioselective C-H functionalization directed by the quinoline group. This would be a significant advance, allowing for the synthesis of chiral molecules.
Oxidative C-H/C-H Cross-Coupling: Exploring the use of this compound in oxidative coupling reactions where two different C-H bonds are functionalized in a single step, offering a highly efficient method for bond formation.
Photoredox Catalysis: Investigating the integration of photoredox catalysis with palladium-catalyzed C-H activation to enable novel transformations under mild conditions, driven by visible light. mdpi.com
Deeper Insight from Advanced Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the reactivity and properties of this compound. researchgate.net
Future computational studies could focus on:
Mechanism Elucidation: Modeling the reaction pathways of C-H activation and other transformations involving this molecule to understand the transition states and intermediates, which can guide the optimization of reaction conditions.
Ligand Design: Using computational screening to design modified quinoline-based directing groups with enhanced reactivity, selectivity, or broader substrate scope.
Spectroscopic Correlation: Correlating calculated spectroscopic properties (e.g., NMR, IR) with experimental data to confirm the structure of reaction products and intermediates.
Integration into Diverse Material Science Platforms
The unique combination of a rigid, planar quinoline core and a functionalizable bromophenyl group makes this compound an interesting candidate for applications in material science.
Potential avenues for exploration include:
Polymer Functionalization: Incorporating this molecule as a monomer or a pendant group in polymers to imbue them with specific optical or electronic properties derived from the quinoline moiety.
Surface Modification: Grafting the molecule onto surfaces via the bromo-substituent to create functionalized materials with tailored properties, such as altered hydrophobicity or the ability to coordinate metal ions.
Luminescent Materials: Investigating the photophysical properties of the compound and its derivatives, as quinoline-based structures are known to exhibit fluorescence, which could be harnessed in the development of organic light-emitting diodes (OLEDs) or chemical sensors.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-methyl-8-quinolinol |
| 3-bromobenzoic acid |
| Methyl 3-bromobenzoate |
| Methyl 2-bromobenzoate |
| Methyl 2-amino-5-bromobenzoate |
| Benzoic acid, 2-amino-3-bromo-, methyl ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
